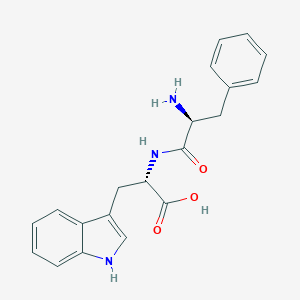

H-Phe-Trp-OH

Description

copper complex of above dipeptide inhibits gastric acid secretion; RN given refers to (L,L)-isome

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c21-16(10-13-6-2-1-3-7-13)19(24)23-18(20(25)26)11-14-12-22-17-9-5-4-8-15(14)17/h1-9,12,16,18,22H,10-11,21H2,(H,23,24)(H,25,26)/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCOUWKXLXDERB-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00947461 | |

| Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanyltryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24587-41-5 | |

| Record name | Phenylalanyltryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24587-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024587415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylalanyltryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Phe-Trp-OH: Physicochemical Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-L-Phenylalanyl-L-tryptophan (H-Phe-Trp-OH) is a dipeptide composed of the essential aromatic amino acids L-phenylalanine and L-tryptophan. As an endogenous metabolite, it is a naturally occurring biomolecule resulting from protein catabolism.[1][2] While research into its specific signaling roles is ongoing, its constituent amino acids are precursors to critical neurotransmitters and hormones, placing this compound at a key metabolic junction.[3] This technical guide provides a comprehensive overview of its core physicochemical properties, detailed protocols for its chemical synthesis and purification, and an exploration of its biological context.

Core Properties and Structure

This compound is a dipeptide formed through a peptide bond between the carboxyl group of L-phenylalanine and the amino group of L-tryptophan. The structure features a free N-terminal amine on the phenylalanine residue and a free C-terminal carboxyl group on the tryptophan residue.

Chemical Structure

Caption: 2D structure of H-L-Phenylalanyl-L-tryptophan (this compound).

Physicochemical and Computed Properties

The physicochemical properties of this compound are summarized below. These values are critical for experimental design, including solvent selection for synthesis, purification, and biological assays.

| Property | Value | Reference(s) |

| Identifier | ||

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | [4] |

| CAS Number | 24587-41-5 | [5] |

| Synonyms | Phenylalanyltryptophan, Phe-Trp, FW dipeptide | |

| Molecular Attributes | ||

| Molecular Formula | C₂₀H₂₁N₃O₃ | |

| Molecular Weight | 351.41 g/mol | |

| Appearance | White to off-white solid | |

| Acid-Base Properties | ||

| pKa (α-NH₃⁺) | ~7.5 - 8.5 (Estimated) | |

| pKa (α-COOH) | ~3.0 - 4.0 (Estimated) | |

| Isoelectric Point (pI) | ~5.6 (Estimated) | |

| Solubility | ||

| DMSO | ≥ 100 mg/mL | |

| In vivo formulation ¹ | ≥ 2.5 mg/mL | |

| Computed Properties | ||

| TPSA (Topological Polar Surface Area) | 108.21 Ų | |

| XLogP3 | 1.85 | |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 3 |

¹10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline

Experimental Protocols

The synthesis of this compound can be achieved through standard peptide synthesis methodologies, primarily Solid-Phase Peptide Synthesis (SPPS) for ease of purification and Solution-Phase Peptide Synthesis (SPPS) for scalability and intermediate characterization.

Synthesis via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard manual Fmoc/tBu-based SPPS approach, which is widely applicable and allows for high purity of the crude product.

Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.

Methodology:

-

Resin Preparation: Swell Rink Amide resin (for a C-terminal amide, or Wang resin for a C-terminal acid) in N,N-Dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

-

First Amino Acid Coupling (Tryptophan):

-

Pre-activate Fmoc-L-Trp(Boc)-OH (3 eq.) with a coupling agent like HBTU/HOBt (3 eq.) or HATU (3 eq.) and a base such as N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF.

-

Add the activated amino acid solution to the drained resin and agitate for 2-4 hours at room temperature. The Boc group on the tryptophan indole (B1671886) side chain prevents side reactions during cleavage.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

-

Washing: Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove excess reagents.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of tryptophan.

-

Washing: Wash the resin with DMF (5x) to remove piperidine.

-

Second Amino Acid Coupling (Phenylalanine): Repeat step 2 using Fmoc-L-Phe-OH.

-

Final Fmoc Deprotection: Repeat step 5 to deprotect the N-terminus of phenylalanine.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature. TIS acts as a scavenger to protect the tryptophan side chain.

-

-

Product Isolation: Filter the resin and precipitate the cleaved peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the crude peptide, wash with ether, and dry under vacuum.

Purification via Reverse-Phase HPLC (RP-HPLC)

Methodology:

-

Sample Preparation: Dissolve the crude peptide in a minimal volume of a suitable solvent, such as a mixture of acetonitrile (B52724) (ACN) and water, or DMSO. Filter the solution through a 0.22 µm syringe filter.

-

Chromatography:

-

Column: C18 reverse-phase preparative column.

-

Mobile Phase A: 0.1% TFA in H₂O.

-

Mobile Phase B: 0.1% TFA in ACN.

-

Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30-40 minutes is a typical starting point.

-

Detection: Monitor absorbance at 220 nm (peptide bond) and 280 nm (aromatic side chains of Phe and Trp).

-

-

Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.

Characterization

1. Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI-MS).

-

Expected Mass: The protonated molecular ion [M+H]⁺ should be observed at m/z ≈ 352.16.

-

Fragmentation (MS/MS): Tandem mass spectrometry will yield characteristic b- and y-ions confirming the sequence. Key expected fragments include the b₂ ion (Phe-Trp) and y₁ ion (Trp).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: DMSO-d₆ is preferred to observe exchangeable amide and amine protons.

-

¹H NMR: Expect characteristic signals in the aromatic region (~7.0-8.0 ppm) for the phenyl and indole rings, α-proton signals (~4.0-5.0 ppm), and β-proton signals (~2.8-3.2 ppm).

-

¹³C NMR: Will confirm the presence of 20 unique carbon atoms.

-

2D NMR (COSY, HSQC): Used for unambiguous assignment of all proton and carbon signals to verify the structure and connectivity.

Biological Activity and Metabolic Context

While this compound is identified as an endogenous metabolite, specific signaling functions have not been extensively characterized. Its biological relevance is primarily understood through its position as a product of protein breakdown and as a source of its constituent amino acids, which are precursors to vital biomolecules. Research has suggested a potential role as a biomarker in conditions like hepatocellular carcinoma and tic disorders, though the mechanisms are not yet elucidated.

Interestingly, related dipeptides show significant bioactivity. The reverse sequence, H-Trp-Phe-OH, acts as an angiotensin-converting enzyme (ACE) inhibitor, and cyclic dipeptides like Cyclo(-Phe-Trp) exhibit anticancer and neuroprotective properties. This suggests that the specific sequence and conformation (linear vs. cyclic) are critical determinants of biological function.

The primary metabolic fate of this compound involves hydrolysis back into L-phenylalanine and L-tryptophan, which then enter their respective metabolic pathways.

Caption: Metabolic context of this compound and the pathways of its constituent amino acids.

This diagram illustrates that this compound is formed from protein degradation. Upon hydrolysis, it releases L-phenylalanine and L-Tryptophan. L-Phenylalanine is converted via phenylalanine hydroxylase (PAH) to L-tyrosine, a precursor for the synthesis of catecholamines (dopamine, norepinephrine, epinephrine). L-Tryptophan is hydroxylated by tryptophan hydroxylase (TPH) to 5-HTP, the rate-limiting step in the synthesis of serotonin and melatonin.

Conclusion

This compound is a fundamental dipeptide whose direct biological signaling roles are still under investigation. However, its identity as an endogenous metabolite and its position as a precursor to the biologically crucial amino acids L-phenylalanine and L-tryptophan make it a molecule of significant interest. The detailed protocols for synthesis and characterization provided in this guide offer a robust framework for researchers to produce and study this dipeptide, facilitating further exploration into its potential physiological functions and applications in drug development and metabolomics.

References

Unveiling the Enigmatic Role of Phenylalanyl-Tryptophan: An Endogenous Metabolite at the Crossroads of Health and Disease

For Immediate Release

A comprehensive technical guide released today sheds light on the emerging significance of the endogenous dipeptide, phenylalanyl-tryptophan (Phe-Trp). This document, tailored for researchers, scientists, and drug development professionals, consolidates the current, albeit limited, understanding of Phe-Trp's physiological functions, its potential as a biomarker, and the methodologies employed in its study. While the complete functional profile of this metabolite remains largely uncharacterized, existing evidence points towards its involvement in cardiovascular regulation and its potential as an indicator in various pathological states.

Core Functions and Biological Activities

Scientific inquiry into the specific endogenous functions of phenylalanyl-tryptophan is in its nascent stages. However, preliminary evidence and commercial data suggest a potential role as a potent Angiotensin-Converting Enzyme (ACE) inhibitor. ACE inhibitors are a class of medications used to treat high blood pressure and heart failure. The proposed mechanism involves the dipeptide binding to the active site of ACE, thereby preventing the conversion of angiotensin I to the vasoconstrictor angiotensin II. Further peer-reviewed studies are required to validate this claim and to elucidate the precise mechanism and inhibitory constants.

Another purported function of L-Phenylalanyl-L-tryptophan is the prevention of skin cell glycation. Glycation is a non-enzymatic reaction between sugars and proteins or lipids, which can lead to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is associated with skin aging and various diseases. The anti-glycation activity of this dipeptide could have significant implications for dermatology and cosmetics.

Phenylalanyl-Tryptophan as a Biomarker

Several metabolomic studies have identified significant alterations in the levels of phenylalanyl-tryptophan in various disease states, suggesting its potential as a biomarker. For instance, decreased levels of this dipeptide have been observed in patients with COVID-19 and have been negatively correlated with hepatocellular carcinoma (HCC), where the reduction may be due to tumor-related overconsumption. In psoriatic disease, phenylalanyl-tryptophan was among the tentatively identified dipeptides that showed altered levels. Furthermore, changes in its concentration have been noted in response to environmental stressors like lead exposure. These findings underscore the potential of monitoring phenylalanyl-tryptophan levels for diagnostic and prognostic purposes, although its direct functional role in the pathophysiology of these conditions is yet to be determined.

Quantitative Data Summary

Currently, there is a scarcity of publicly available, peer-reviewed quantitative data on the specific biological activities of phenylalanyl-tryptophan. The following table summarizes the key areas where quantitative data is needed and would be presented upon availability.

| Biological Activity | Parameter | Value | Source |

| ACE Inhibition | IC50 | Not Available | - |

| Anti-glycation | % Inhibition | Not Available | - |

| Physiological Concentration | Plasma (Human) | Not Available | - |

Experimental Protocols

The methodologies for the precise quantification of phenylalanyl-tryptophan in biological matrices are crucial for advancing research in this area. While specific protocols for this dipeptide are not extensively detailed in the public domain, the general workflow would involve the following steps:

1. Sample Preparation:

-

Objective: To extract phenylalanyl-tryptophan from complex biological samples (e.g., plasma, serum, tissue homogenates) and remove interfering substances.

-

Methodology:

-

Protein Precipitation: Addition of a solvent such as acetonitrile (B52724) or methanol (B129727) to the sample to precipitate larger protein molecules.

-

Centrifugation: Separation of the precipitated proteins from the supernatant containing the metabolites.

-

Supernatant Collection: The supernatant is carefully collected for analysis.

-

(Optional) Derivatization: Chemical modification of the analyte to improve its chromatographic or detection characteristics.

-

2. Chromatographic Separation:

-

Objective: To separate phenylalanyl-tryptophan from other metabolites in the extract.

-

Methodology:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): The extract is injected into an HPLC or UHPLC system equipped with a suitable column (e.g., a reversed-phase C18 column). A mobile phase gradient is used to elute the compounds at different retention times.

-

3. Mass Spectrometric Detection:

-

Objective: To detect and quantify phenylalanyl-tryptophan.

-

Methodology:

-

Tandem Mass Spectrometry (MS/MS): The eluent from the chromatography system is introduced into a mass spectrometer. Phenylalanyl-tryptophan is ionized, and specific parent and daughter ion transitions are monitored for highly selective and sensitive quantification (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM).

-

Signaling Pathways and Logical Relationships

Given the limited understanding of its specific receptors and downstream targets, a detailed signaling pathway for phenylalanyl-tryptophan cannot be definitively constructed at this time. However, based on its proposed ACE inhibitory activity, a hypothetical pathway can be visualized.

Synthesis and Characterization of H-Phe-Trp-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the dipeptide H-Phe-Trp-OH (Phenylalanyl-Tryptophan). This document details experimental protocols for its synthesis via solid-phase peptide synthesis, analytical methods for its characterization, and insights into its biological significance.

Introduction

The dipeptide this compound, composed of L-phenylalanine and L-tryptophan, is a molecule of significant interest in biochemical and pharmaceutical research. As an endogenous metabolite, it plays a role in various physiological processes. Furthermore, its structural motifs are found in peptides with diverse biological activities, including potential antihypertensive and antimicrobial properties. This guide serves as a detailed resource for the chemical synthesis, purification, and analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved using Solid-Phase Peptide Synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry. This method allows for the stepwise assembly of the dipeptide on a solid support, facilitating purification.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Materials:

-

Fmoc-Trp(Boc)-Wang resin

-

Fmoc-Phe-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell Fmoc-Trp(Boc)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the tryptophan residue by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Coupling of Phenylalanine:

-

In a separate vessel, pre-activate Fmoc-Phe-OH (3 equivalents relative to resin loading) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 15 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

-

Final Fmoc Deprotection: Remove the Fmoc group from the newly added phenylalanine residue using 20% piperidine in DMF as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature to cleave the dipeptide from the resin and remove the Boc protecting group from the tryptophan side chain.

-

-

Precipitation and Purification:

-

Filter the cleavage mixture to remove the resin beads.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, and wash the pellet with cold diethyl ether.

-

Dry the crude this compound peptide under vacuum.

-

Purify the crude peptide by preparative reverse-phase HPLC.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for assessing the purity of this compound.

Experimental Protocol: Analytical RP-HPLC

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm, 300 Å |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Column Temperature | 25 °C |

| Expected Retention Time | ~10-15 minutes (dependent on the specific system and column) |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the dipeptide.

Data Presentation: Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₂₀H₂₁N₃O₃ |

| Molecular Weight | 351.40 g/mol |

| Ionization Mode | ESI Positive |

| Expected [M+H]⁺ | 352.16 |

| Major Fragment Ions | ~188 (Trp immonium ion), ~120 (Phe immonium ion) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The following tables provide estimated chemical shifts based on the structures of the constituent amino acids and similar dipeptides.

Data Presentation: Estimated ¹H NMR Data (500 MHz, D₂O)

| Proton Assignment | Estimated Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| Phe-Hα | ~4.2 - 4.4 | dd | ~5, 8 |

| Phe-Hβ | ~2.9 - 3.1 | m | |

| Phe-Aromatic | ~7.2 - 7.4 | m | |

| Trp-Hα | ~4.5 - 4.7 | dd | ~4, 9 |

| Trp-Hβ | ~3.2 - 3.4 | m | |

| Trp-Indole H2 | ~7.2 | s | |

| Trp-Indole H4 | ~7.6 | d | ~8 |

| Trp-Indole H5, H6 | ~7.0 - 7.1 | m | |

| Trp-Indole H7 | ~7.4 | d | ~8 |

| Trp-Indole NH | ~10.8 (in non-deuterated solvent) | s |

Data Presentation: Estimated ¹³C NMR Data (125 MHz, D₂O)

| Carbon Assignment | Estimated Chemical Shift (ppm) |

| Phe-Cα | ~56 |

| Phe-Cβ | ~38 |

| Phe-Aromatic C1 | ~137 |

| Phe-Aromatic C2, C6 | ~130 |

| Phe-Aromatic C3, C5 | ~129 |

| Phe-Aromatic C4 | ~127 |

| Phe-C=O (Amide) | ~174 |

| Trp-Cα | ~55 |

| Trp-Cβ | ~28 |

| Trp-Indole C2 | ~124 |

| Trp-Indole C3 | ~108 |

| Trp-Indole C3a | ~127 |

| Trp-Indole C4 | ~119 |

| Trp-Indole C5 | ~120 |

| Trp-Indole C6 | ~122 |

| Trp-Indole C7 | ~112 |

| Trp-Indole C7a | ~136 |

| Trp-C=O (Carboxyl) | ~176 |

Biological Context and Signaling Pathways

This compound and similar dipeptides have been investigated for their biological activities, including the inhibition of the angiotensin-converting enzyme (ACE) and interaction with formyl peptide receptors.

Angiotensin-Converting Enzyme (ACE) Inhibition

Dipeptides with aromatic C-terminal residues, such as this compound, are known to act as competitive inhibitors of ACE, a key enzyme in the regulation of blood pressure.

Formyl Peptide Receptor 1 (FPR1) Signaling

Certain tryptophan-containing peptides can interact with formyl peptide receptors, which are involved in inflammatory responses. The diagram below illustrates a generalized signaling cascade initiated by FPR1 activation.

The Biological Activity of L-Phenylalanyl-L-tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Phenylalanyl-L-tryptophan (Phe-Trp), a dipeptide composed of L-phenylalanine and L-tryptophan, is emerging as a molecule of interest in the fields of biochemistry and pharmacology. This technical guide provides a comprehensive overview of the known and potential biological activities of this dipeptide. Drawing from available data on L-Phenylalanyl-L-tryptophan and the well-documented roles of its constituent amino acids, this document explores its potential as an angiotensin-converting enzyme (ACE) inhibitor, an anti-glycation agent, and its putative antioxidant and anti-inflammatory properties. Detailed experimental protocols for assessing these activities are provided, alongside visualizations of relevant signaling pathways to facilitate further research and development.

Introduction

Dipeptides, the smallest and most common form of peptides, are known to possess a range of biological activities. L-Phenylalanyl-L-tryptophan is a dipeptide that has garnered attention for its potential therapeutic and cosmeceutical applications. Its biological functions are intrinsically linked to the synergistic or individual properties of its constituent aromatic amino acids, L-phenylalanine and L-tryptophan. L-phenylalanine is an essential amino acid and a precursor for the synthesis of neurotransmitters such as dopamine (B1211576) and norepinephrine. L-tryptophan is also an essential amino acid, serving as a precursor for serotonin (B10506) and melatonin, and is known to possess antioxidant and anti-inflammatory properties. This guide will delve into the specific biological activities attributed to the dipeptide L-Phenylalanyl-L-tryptophan.

Angiotensin-Converting Enzyme (ACE) Inhibition

L-Phenylalanyl-L-tryptophan has been identified as a potent inhibitor of Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the renin-angiotensin system (RAS), a key regulator of blood pressure. By converting angiotensin I to the potent vasoconstrictor angiotensin II, ACE contributes to hypertension. Inhibition of ACE is a well-established therapeutic strategy for managing high blood pressure and related cardiovascular conditions.

Mechanism of Action

ACE inhibitors typically act by binding to the active site of the enzyme, preventing it from converting angiotensin I. The inhibitory activity of peptides is often influenced by their amino acid composition and sequence. Peptides containing aromatic amino acids at the C-terminus, such as tryptophan and phenylalanine, have been shown to exhibit strong ACE inhibitory activity.[1] The dipeptide L-Phenylalanyl-L-tryptophan fits this structural characteristic, suggesting a competitive inhibition mechanism.

Quantitative Data

| Compound | Substrate | IC50 (µM) | Reference |

| L-Phenylalanyl-L-tryptophan | Hippuryl-Histidyl-Leucine (HHL) | To be determined | - |

| Captopril (B1668294) (Positive Control) | Hippuryl-Histidyl-Leucine (HHL) | 0.00179 - 0.0151 | [2] |

| Valyl-Tryptophan (VW) | FAPGG | <146 | [2] |

| Valyl-Tyrosine (VY) | FAPGG | <146 | [2] |

Experimental Protocol: In Vitro ACE Inhibition Assay

This protocol is a standard method for determining the ACE inhibitory activity of peptides.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-Histidyl-Leucine (HHL) as substrate

-

L-Phenylalanyl-L-tryptophan

-

Captopril (positive control)

-

Borate (B1201080) buffer (pH 8.3)

-

1M HCl

-

Ethyl acetate (B1210297)

-

Spectrophotometer

Procedure:

-

Prepare solutions of L-Phenylalanyl-L-tryptophan at various concentrations in borate buffer.

-

In a microcentrifuge tube, mix 50 µL of the peptide solution with 50 µL of ACE solution (e.g., 100 mU/mL).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 150 µL of HHL solution (e.g., 5 mM in borate buffer).

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction by adding 250 µL of 1M HCl.

-

Extract the hippuric acid (HA) formed by adding 1.5 mL of ethyl acetate and vortexing.

-

Centrifuge to separate the layers and transfer 1 mL of the ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate.

-

Re-dissolve the dried hippuric acid in 1 mL of deionized water.

-

Measure the absorbance at 228 nm using a spectrophotometer.

-

A control reaction without the inhibitor and a blank reaction with the inhibitor but without ACE should be performed.

-

The percentage of ACE inhibition is calculated as: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

Anti-Glycation Activity

L-Phenylalanyl-L-tryptophan has been shown to prevent skin cell glycation.[3] Glycation is a non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the aging process and the pathogenesis of various diseases, including diabetes and neurodegenerative disorders. In the skin, glycation can lead to a loss of elasticity and the formation of wrinkles.

Mechanism of Action

The anti-glycation mechanism of peptides can involve several pathways, including the trapping of reactive dicarbonyl species like methylglyoxal (B44143) and glyoxal, antioxidant activity that inhibits the oxidation steps of glycation, and the protection of protein structure. The amino groups of peptides can also compete with the amino groups of proteins for reaction with reducing sugars.

Quantitative Data

Specific quantitative data on the anti-glycation activity of L-Phenylalanyl-L-tryptophan is not currently available. The table below is a template for presenting such data.

| Assay | Model System | Inhibitor Concentration | % Inhibition of AGEs Formation | Reference |

| Fluorescent AGEs | BSA-Glucose | To be determined | To be determined | - |

| Aminoguanidine (B1677879) (Positive Control) | BSA-Glucose | e.g., 1 mM | ~50-70% |

Experimental Protocol: In Vitro Anti-Glycation Assay (BSA-Glucose Model)

This protocol describes a common in vitro method to assess the anti-glycation potential of a compound.

Materials:

-

Bovine Serum Albumin (BSA)

-

D-Glucose

-

L-Phenylalanyl-L-tryptophan

-

Aminoguanidine (positive control)

-

Phosphate (B84403) buffer (pH 7.4)

-

Sodium azide (B81097)

-

Fluorometer

Procedure:

-

Prepare a reaction mixture containing BSA (e.g., 10 mg/mL) and glucose (e.g., 500 mM) in phosphate buffer.

-

Add L-Phenylalanyl-L-tryptophan to the reaction mixture at various concentrations. A control with aminoguanidine and a negative control without any inhibitor should be included.

-

Add sodium azide (e.g., 0.02%) to prevent microbial growth.

-

Incubate the mixtures in the dark at 37°C for 1-4 weeks.

-

At specified time points, take aliquots from each mixture.

-

Measure the formation of fluorescent AGEs using a fluorometer with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

-

The percentage of inhibition of AGEs formation is calculated as: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] * 100

Experimental Workflow

Potential Antioxidant and Anti-inflammatory Activities

While direct studies on the antioxidant and anti-inflammatory properties of L-Phenylalanyl-L-tryptophan are limited, the known activities of its constituent amino acid, L-tryptophan, suggest that the dipeptide may possess similar capabilities.

Antioxidant Activity

L-tryptophan has been identified as an antioxidant that can inhibit lipid peroxidation. It can act as a free radical scavenger. Peptides containing tryptophan residues often exhibit significant antioxidant activity.

Potential Mechanism: The indole (B1671886) ring of tryptophan is susceptible to oxidation and can donate a hydrogen atom to scavenge free radicals, thereby neutralizing them.

Experimental Protocols: Standard antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays can be used to evaluate the antioxidant potential of L-Phenylalanyl-L-tryptophan.

Anti-inflammatory Activity

L-tryptophan and its metabolites can modulate inflammatory responses. For instance, L-tryptophan administration has been shown to reduce the levels of pro-inflammatory cytokines like TNF-α. L-phenylalanine can also influence immune responses.

Potential Mechanism: The anti-inflammatory effects could be mediated through the modulation of cytokine production in immune cells like macrophages.

Experimental Protocols: The anti-inflammatory activity can be assessed in vitro using cell models such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or THP-1 cell lines). The reduction in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, IL-6, and IL-1β can be quantified.

Bioavailability and Metabolism

For a dipeptide to exert a systemic biological effect, it must be absorbed intact from the gastrointestinal tract. Di- and tripeptides are absorbed in the small intestine via the peptide transporter 1 (PepT1), which is a proton-coupled transporter. This transport mechanism is generally more efficient than the absorption of free amino acids. Once absorbed into the enterocytes, dipeptides can be hydrolyzed into their constituent amino acids by intracellular peptidases or transported intact into the bloodstream. The bioavailability of L-Phenylalanyl-L-tryptophan will depend on its resistance to hydrolysis by brush border and intracellular peptidases.

Conclusion and Future Directions

L-Phenylalanyl-L-tryptophan exhibits promising biological activities, particularly as an ACE inhibitor and an anti-glycation agent. Its potential antioxidant and anti-inflammatory properties, inferred from the characteristics of L-tryptophan, warrant further investigation. To fully elucidate the therapeutic potential of this dipeptide, future research should focus on:

-

Quantitative analysis: Determining the IC50 value for ACE inhibition and quantifying its anti-glycation efficacy.

-

In vivo studies: Evaluating its effects on blood pressure in animal models of hypertension and its impact on skin aging and wound healing.

-

Mechanism of action: Investigating the precise molecular mechanisms underlying its biological activities.

-

Bioavailability studies: Determining its absorption, distribution, metabolism, and excretion (ADME) profile.

This technical guide provides a foundational understanding of the biological activities of L-Phenylalanyl-L-tryptophan and offers a framework for future research to unlock its full potential in pharmaceutical and cosmeceutical applications.

References

- 1. Age-dependent change in intestinal absorption of dipeptides and their constituent amino acids in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characteristics and mechanism of glutamine-dipeptide absorption in human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Aromatic Dipeptides: A Technical Chronicle of Discovery and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The journey into the world of peptides, the fundamental building blocks of proteins, began at the turn of the 20th century. It was the seminal work of German chemist Emil Fischer that laid the groundwork for this new field of study. In 1901, Fischer and his colleague Ernest Fourneau reported the synthesis of the first dipeptide, glycyl-glycine.[1] A year later, at a scientific meeting, Fischer introduced the term "peptide" to describe these chains of amino acids.[1] While Fischer's initial work focused on simpler, non-aromatic dipeptides, his development of methods for peptide synthesis opened the door for the creation of more complex structures, including those containing aromatic amino acids. Around the same time, in 1882, Theodor Curtius achieved the first synthesis of an N-protected dipeptide, benzoylglycylglycine, utilizing his innovative azide (B81097) rearrangement method.[2][3] Although the precise first synthesis of an aromatic amino acid dipeptide is not definitively documented, the pioneering efforts of Fischer and Curtius provided the foundational chemical strategies that would soon enable the synthesis of dipeptides containing phenylalanine, tyrosine, and tryptophan.

This technical guide delves into the discovery, history, and evolving understanding of aromatic amino acid dipeptides. We will explore their physicochemical properties, detail the experimental protocols for their synthesis and characterization, and illuminate the intricate signaling pathways through which they exert their biological effects.

Quantitative Data on Aromatic Amino Acid Dipeptides

The inclusion of an aromatic ring in the side chain of amino acids imparts unique physicochemical properties to dipeptides, influencing their hydrophobicity, charge, and biological activity. The following tables summarize key quantitative data for a selection of aromatic amino acid dipeptides, providing a comparative overview for researchers.

Physicochemical Properties

| Dipeptide | Sequence | Molecular Weight (Da) | Net Charge (at pH 7) | Hydrophobicity (GRAVY) |

| Indolicidin | ILPWKWPWWPWRR-NH₂ | 1908.4 | +4 | 1.008[4] |

| Tritrpticin | VRRFPWWWPFLRR-NH₂ | 1835.2 | +5 | 0.831 |

| Tyrosine-Lysine | Tyr-Lys | 309.36 | +1 | -2.4 (LogP) |

| Puroindoline A | FPVTWRKWWKWWKG-NH₂ | 1811.2 | +4 | 1.558 |

GRAVY (Grand Average of Hydropathicity) index is a measure of the hydrophobicity of a peptide. A more positive value indicates greater hydrophobicity.

Biological Activity: IC50 Values

The biological activity of aromatic amino acid dipeptides is diverse, ranging from enzyme inhibition to antioxidant effects. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Dipeptide | Target | IC50 (µM) | Source Organism/Method |

| Trp-Arg | DPP-IV | <45 | In vitro study |

| Trp-Lys | DPP-IV | <45 | In vitro study |

| Trp-Leu | DPP-IV | <45 | In vitro study |

| Phe-Leu-Gln-Pro | DPP-IV | 65.3 ± 3.5 | In silico and in vitro study |

| Ile-Pro-Ile | DPP-IV | 3.9 ± 1.0 | In vitro study |

| Phe-Pro-Phe | DPP-IV | 247.0 ± 32.7 | In vitro study |

| WAW | DPP-IV | 103.66 | In vitro study |

| WAY | DPP-IV | 117.40 | In vitro study |

| WPN | DPP-IV | 128.59 | In vitro study |

| Val-Trp | ACE | 0.58 | Chlorella sorokiniana hydrolysate |

| Ile-Trp | ACE | 0.50 | Chlorella sorokiniana hydrolysate |

| Leu-Trp | ACE | 1.11 | Chlorella sorokiniana hydrolysate |

| LAF | ACE | 4.35 | In vitro study |

| LLL | ACE | 17.99 | In vitro study |

| GLF | ACE | 270.93 | In vitro study |

| VDPYFNK | DPPH radical scavenging | 0.6411 mg/mL | Crocus sativus flower |

| DGGSDYLGK | DPPH radical scavenging | 0.3901 mg/mL | Crocus sativus flower |

| GGYDEY | ABTS radical scavenging | 9.14 ± 0.08 mg/mL | Amaranth protein hydrolysate |

| KAPDPGPGPM | DPPH radical scavenging | 2.56 ± 0.15 mg/mL | In vitro study |

Experimental Protocols

The synthesis and characterization of aromatic amino acid dipeptides are crucial for their study and application. The following provides a detailed methodology for the solid-phase synthesis of a representative aromatic dipeptide, Phe-Phe.

Solid-Phase Peptide Synthesis (SPPS) of Phenylalanyl-Phenylalanine (Phe-Phe)

This protocol is based on the widely used Fmoc/tBu strategy.

1. Resin Preparation and Swelling:

-

Start with a Rink Amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid.

-

Place the desired amount of resin in a reaction vessel.

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes to allow for optimal reaction kinetics.

2. First Amino Acid Coupling (Fmoc-Phe-OH):

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine (B6355638) in DMF. This is typically done in two steps of 5 and 15 minutes.

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and cleaved Fmoc group.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents relative to the resin loading capacity), a coupling agent such as HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add a base like N,N-diisopropylethylamine (DIEA) (6 eq.) to activate the carboxylic acid group.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours to ensure complete coupling.

-

Washing: Wash the resin with DMF to remove excess reagents.

3. Second Amino Acid Coupling (Fmoc-Phe-OH):

-

Repeat the Fmoc deprotection and washing steps as described above to expose the N-terminal amine of the first phenylalanine residue.

-

Activate and couple the second Fmoc-Phe-OH residue using the same procedure as for the first amino acid.

4. Final Fmoc Deprotection:

-

Remove the Fmoc group from the N-terminal phenylalanine residue using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF and then with dichloromethane (B109758) (DCM).

5. Cleavage and Deprotection:

-

Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours. This step cleaves the dipeptide from the resin and removes any remaining side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

6. Purification and Characterization:

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the Phe-Phe dipeptide using mass spectrometry (MS) and analytical HPLC. The structure can be further confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathways of Bioactive Aromatic Amino Acid Dipeptides

Aromatic amino acid dipeptides can exert their biological effects by modulating specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the known pathways for three well-studied dipeptides.

Kyotorphin (Tyr-Arg) Signaling Pathway

Kyotorphin is a neuroactive dipeptide with analgesic properties. It does not directly bind to opioid receptors but rather stimulates the release of endogenous opioids.

References

An In-Depth Technical Guide to the Solubility and Stability of H-Phe-Trp-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability profile of the dipeptide H-Phe-Trp-OH (Phenylalanyl-Tryptophan). The information presented is intended to support research, drug development, and formulation activities by providing key physicochemical data and relevant experimental methodologies.

Solubility Profile

This compound is a dipeptide composed of the amino acids Phenylalanine and Tryptophan. Its solubility is influenced by its zwitterionic nature, the hydrophobic characteristics of the phenyl and indole (B1671886) side chains, and the pH of the solvent.

General Solubility Characteristics

The overall charge of a peptide is a primary determinant of its solubility in aqueous solutions. To estimate the charge of this compound, we consider the ionizable groups: the N-terminal amine (-NH3+), the C-terminal carboxyl (-COO-), and any charged side chains. At neutral pH, the N-terminus is protonated (+1) and the C-terminus is deprotonated (-1), resulting in a net neutral charge. Peptides with a neutral overall charge often exhibit limited solubility in water and may require the addition of organic solvents or adjustment of pH to achieve dissolution.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively available in the public domain. However, data from chemical suppliers and related studies provide valuable insights.

| Solvent System | Reported Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |

Note: "≥" indicates that the saturation point was not reached at the specified concentration.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application. The presence of a tryptophan residue makes the dipeptide susceptible to specific degradation pathways, particularly oxidation and photodegradation.

Chemical Stability

Peptides in aqueous solutions can undergo various degradation reactions, including hydrolysis, deamidation, and oxidation. For this compound, the primary concern is the oxidation of the tryptophan indole ring.

Oxidation: The indole side chain of tryptophan is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or oxidizing agents. This can lead to the formation of various degradation products, including N-formylkynurenine (NFK), kynurenine (B1673888) (Kyn), and various hydroxylated derivatives. Steam sterilization in the presence of oxygen has been shown to induce tryptophan degradation.

Photostability

Tryptophan-containing peptides are known to be sensitive to light, particularly UV radiation. Irradiation of aqueous solutions of tryptophan peptides can lead to the destruction of the tryptophan residue and the formation of photoproducts. The photodegradation of tryptophan can proceed through a free radical pathway and is influenced by the wavelength of light and the presence of oxygen.

Storage Recommendations

Based on its stability profile, the following storage conditions are recommended for this compound:

-

Solid Form: Store as a lyophilized powder at -20°C or -80°C for long-term stability.

-

In Solution: Stock solutions should be prepared fresh. If storage is necessary, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. Repeated freeze-thaw cycles should be avoided.

Experimental Protocols

This section details generalized methodologies for assessing the solubility and stability of dipeptides like this compound.

Solubility Determination

A common method for determining peptide solubility is the static equilibrium method.

Protocol:

-

Preparation of Saturated Solutions: Add an excess amount of the peptide to a known volume of the desired solvent (e.g., water, buffer at a specific pH, or an organic solvent) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved peptide.

-

Quantification: Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved peptide using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectrophotometric method.

Workflow for Solubility Determination:

Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential for identifying potential degradation products and determining the intrinsic stability of a drug substance.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in relevant aqueous buffers (e.g., acidic, neutral, and basic pH) and organic solvents.

-

Stress Conditions: Expose the solutions to a variety of stress conditions, including:

-

Acidic/Basic Hydrolysis: Incubate solutions at elevated temperatures (e.g., 60°C) in the presence of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).

-

Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Store solutions at elevated temperatures (e.g., 40-80°C).

-

Photodegradation: Expose solutions to a controlled light source (e.g., UV-A and visible light) according to ICH Q1B guidelines.

-

-

Time-Point Analysis: At specified time intervals, withdraw aliquots from each stressed sample.

-

HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact peptide from all potential degradation products.

-

Data Analysis: Quantify the amount of remaining intact this compound and the formation of degradation products over time. This data can be used to determine degradation kinetics.

H-Phe-Trp-OH: A Dipeptide with Emerging Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Phe-Trp-OH, composed of L-phenylalanine and L-tryptophan, is an endogenous metabolite with growing interest in the scientific community. As precursors to key neurotransmitters, the constituent amino acids of this compound suggest a foundational role in neuropharmacology. Emerging research, however, points towards a broader range of therapeutic applications, including potential roles in oncology and movement disorders. This technical guide provides a comprehensive overview of the current understanding of this compound and its isomer H-Trp-Phe-OH, summarizing key quantitative data, detailing experimental protocols for its synthesis and evaluation, and visualizing associated biological pathways and workflows.

Introduction

Dipeptides, the simplest constituents of proteins, are increasingly recognized for their diverse biological activities. This compound (Phenylalanyl-tryptophan) is one such dipeptide that has garnered attention for its potential therapeutic applications. Its constituent amino acids, phenylalanine and tryptophan, are essential aromatic amino acids that serve as precursors for the synthesis of critical neurotransmitters, namely dopamine (B1211576) and serotonin (B10506), respectively.[1] This intrinsic link to neurochemistry has positioned this compound as a molecule of interest in the field of neuropharmacology, particularly in the context of mood regulation.[1]

Beyond its neurological implications, preliminary research has suggested a potential role for this compound in the study of hepatocellular carcinoma and tic disorders.[2] Furthermore, its structural isomer, H-Trp-Phe-OH (Tryptophanyl-phenylalanine), has demonstrated antihypertensive properties through the inhibition of the angiotensin-converting enzyme (ACE).[3]

This guide aims to consolidate the existing knowledge on this compound and its isomer, providing a technical resource for researchers and drug development professionals. It will cover the known therapeutic applications, mechanisms of action, and provide detailed experimental protocols for synthesis, purification, and biological evaluation.

Potential Therapeutic Applications and Mechanisms of Action

The therapeutic potential of this compound and its isomer, H-Trp-Phe-OH, spans several distinct areas of medicine, from neurological disorders to cardiovascular disease and oncology.

Neuropharmacology and Mood Regulation

The primary proposed mechanism of action for this compound in neuropharmacology is linked to its constituent amino acids.[1] Phenylalanine is a precursor to tyrosine, which is subsequently converted to L-DOPA and then dopamine, a neurotransmitter crucial for mood, motivation, and motor control. Tryptophan is the metabolic precursor to 5-hydroxytryptophan (B29612) (5-HTP), which is then converted to serotonin (5-HT), a key regulator of mood, sleep, and appetite. It is hypothesized that this compound may be hydrolyzed in vivo, increasing the bioavailability of its constituent amino acids for the synthesis of these vital neurotransmitters.

// Node styles substrate [fillcolor="#F1F3F4", fontcolor="#202124"]; product [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; dipeptide [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style="rounded,filled"]; neurotransmitter [fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="rounded,filled"];

// Phenylalanine Pathway Phe [label="Phenylalanine", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Tyr [label="Tyrosine", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; LDOPA [label="L-DOPA", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Dopamine [label="Dopamine", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Tryptophan Pathway Trp [label="Tryptophan", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; HTP [label="5-HTP", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Serotonin [label="Serotonin (5-HT)", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Dipeptide HPheTrpOH [label="this compound", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges HPheTrpOH -> Phe [label="Hydrolysis"]; HPheTrpOH -> Trp [label="Hydrolysis"]; Phe -> Tyr; Tyr -> LDOPA; LDOPA -> Dopamine; Trp -> HTP; HTP -> Serotonin;

// Invisible edges for alignment {rank=same; Phe; Trp;} }

Quantitative Data

Currently, publicly available quantitative data for the biological activities of this compound is limited. The following tables summarize the available data for this compound and its isomer, H-Trp-Phe-OH.

Table 1: this compound Quantitative Data

| Parameter | Value | Species | Route of Administration | Source |

| Purity | 99.22% | - | - |

Table 2: H-Trp-Phe-OH Quantitative Data

| Parameter | Value | Species | Route of Administration | Effect | Source |

| Dosage | 2 mg/kg | Female Mice | Subcutaneous injection (6 injections over 3 days) | Increase in ovarian weight |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of this compound and related dipeptides.

Synthesis of this compound

This compound can be synthesized through both solid-phase and solution-phase methods.

This protocol outlines a standard method for the solid-phase synthesis of Phe-Trp using Fmoc chemistry on a Rink Amide resin to yield a C-terminal amide, which can be subsequently hydrolyzed to the carboxylic acid if desired.

-

Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

First Amino Acid Coupling (Tryptophan): Activate Fmoc-Trp(Boc)-OH (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF. The Boc group on the tryptophan indole (B1671886) side chain prevents side reactions. Add the activated tryptophan solution to the resin and agitate for 2 hours. Wash the resin with DMF to remove excess reagents.

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly attached tryptophan.

-

Second Amino Acid Coupling (Phenylalanine): Activate Fmoc-Phe-OH (3 equivalents) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF. Add the activated phenylalanine solution to the resin and agitate for 2 hours. Wash the resin with DMF.

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection: Wash the resin with dichloromethane (B109758) (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the crude peptide and wash with cold ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

dot

This protocol describes the synthesis of a protected form of the dipeptide, which can be subsequently deprotected.

-

Preparation of Tryptophan Methyl Ester (Free Base): Dissolve L-tryptophan methyl ester hydrochloride (1.1 equivalents) in dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature. The resulting solution contains the free base of L-tryptophan methyl ester.

-

Peptide Coupling Reaction: In a separate flask, dissolve Boc-L-phenylalanine (1.0 equivalent) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form. Add the solution of L-tryptophan methyl ester (from step 1) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane (B92381) as the eluent to yield Boc-Phe-Trp-OMe as a white solid.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water). Filter the sample solution through a 0.22 µm syringe filter.

-

HPLC System: Use a preparative RP-HPLC system with a C18 column.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% acetonitrile in water with 0.1% TFA.

-

-

Gradient Elution: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B. After sample injection, apply a linear gradient of increasing Mobile Phase B to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized.

-

Detection and Fraction Collection: Monitor the elution at 220 nm and 280 nm (due to the aromatic residues). Collect fractions corresponding to the major peak.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.

Biological Assays

This assay assesses the cytotoxic effects of this compound on HCC cell lines.

-

Cell Seeding: Seed HCC cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

This protocol is for determining the in vitro ACE inhibitory activity of H-Trp-Phe-OH.

-

Reagents:

-

ACE solution (from rabbit lung)

-

Substrate: Hippuryl-His-Leu (HHL)

-

Borate buffer (pH 8.3)

-

1 M HCl

-

Ethyl acetate

-

-

Procedure:

-

Pre-incubate 20 µL of the sample solution (H-Trp-Phe-OH at various concentrations) with 10 µL of ACE solution (0.25 U/mL) for 10 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of 8 mM HHL as the substrate.

-

Incubate the mixture for 1 hour at 37°C.

-

Stop the reaction by adding 62.5 µL of 1 M HCl.

-

Extract the hippuric acid (HA) formed with 375 µL of ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness in a vacuum oven.

-

Re-dissolve the residue in 4 mL of water.

-

Measure the absorbance of hippuric acid at 228 nm.

-

A blank is prepared by replacing the ACE solution with water, and a control is prepared by replacing the sample with water.

-

-

Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_blank) - (A_sample - A_sample_blank)] / (A_control - A_blank) x 100 The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of ACE activity.

Conclusion

This compound and its isomer, H-Trp-Phe-OH, represent promising dipeptides with a range of potential therapeutic applications. While the neuropharmacological role of this compound is strongly suggested by its constituent amino acids, further research is required to validate its efficacy in mood disorders, tic disorders, and hepatocellular carcinoma. The antihypertensive properties of H-Trp-Phe-OH are more established, with a clear mechanism of action involving ACE inhibition. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the synthesis, purification, and biological activities of these intriguing dipeptides. As our understanding of the biological roles of small peptides continues to grow, this compound and its related compounds may emerge as valuable tools in the development of novel therapeutics.

References

An In-depth Technical Guide to H-Phe-Trp-OH (CAS Number: 24587-41-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Phe-Trp-OH, also known as Phenylalanyltryptophan, is a dipeptide with the chemical formula C₂₀H₂₁N₃O₃ and a molecular weight of 351.41 g/mol .[1] This molecule is of significant interest to the scientific community due to its role as an endogenous metabolite and its potential therapeutic applications, including its activity as an angiotensin-converting enzyme (ACE) inhibitor and its anti-glycation properties.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, purification, and biological activities of this compound, supported by experimental methodologies and pathway diagrams to facilitate further research and development.

Chemical and Physical Properties

This compound is a dipeptide formed from the amino acids L-phenylalanine and L-tryptophan.[4] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 24587-41-5 | [1] |

| Molecular Formula | C₂₀H₂₁N₃O₃ | |

| Molecular Weight | 351.41 g/mol | |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

| Synonyms | Phenylalanyltryptophan, Phe-Trp, L-Phenylalanyl-L-tryptophan, Dipeptide-4 | |

| SMILES | N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O | |

| Appearance | White to off-white solid | |

| Purity | ≥95% - ≥98% (Commercially available) | |

| Storage Conditions | Store at -20°C or 2-8°C, protected from light and moisture. |

Synthesis and Purification

The synthesis of this compound can be achieved through standard peptide synthesis methodologies, primarily solution-phase or solid-phase peptide synthesis (SPPS).

Experimental Protocol: Solution-Phase Synthesis (General Approach)

A common approach involves the coupling of protected amino acid derivatives followed by deprotection.

Materials:

-

N-Boc-L-phenylalanine (Boc-Phe-OH)

-

L-tryptophan methyl ester hydrochloride (H-Trp-OMe·HCl)

-

Coupling agents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with HOBt.

-

Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl acetate (B1210297) (EtOAc)

-

Deprotection agent: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent.

-

Saponification agent: Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH) in a mixture of water and an organic solvent (e.g., methanol (B129727) or THF).

Workflow:

Methodology:

-

Coupling: Dissolve Boc-Phe-OH, H-Trp-OMe·HCl, and HOBt in DMF or DCM. Cool the mixture to 0°C. Add DIPEA to neutralize the hydrochloride salt. Then, add DCC or EDC and stir the reaction at 0°C for 2 hours and then at room temperature overnight.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC is used). Dilute the filtrate with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification of Intermediate: Purify the crude Boc-Phe-Trp-OMe by flash column chromatography on silica (B1680970) gel.

-

Saponification: Dissolve the purified Boc-Phe-Trp-OMe in a mixture of THF/water or MeOH/water. Add an aqueous solution of LiOH or NaOH and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Acidification and Deprotection: Acidify the reaction mixture with 1 M HCl to pH 2-3. Extract the product with EtOAc. The Boc group can then be removed by treating the protected dipeptide acid with a solution of TFA in DCM (e.g., 20-50% TFA) or 4 M HCl in dioxane.

-

Final Purification: The final product, this compound, is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification

The primary method for purifying this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .

Typical RP-HPLC Conditions:

-

Column: C18 stationary phase.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient of increasing Mobile Phase B.

-

Detection: UV at 220 nm and 280 nm.

Fractions containing the pure product are collected, pooled, and lyophilized to obtain this compound as a white, fluffy solid.

Biological Activities and Mechanisms of Action

This compound exhibits several biological activities, with its roles as an ACE inhibitor and an anti-glycation agent being of particular interest.

Angiotensin-Converting Enzyme (ACE) Inhibition

This compound has been identified as a potent inhibitor of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system (RAS) that regulates blood pressure. A structurally similar dipeptide, H-Trp-Phe-OH, has also been shown to have antihypertensive effects by increasing nitric oxide (NO) levels and decreasing endothelin-1 (B181129) (ET-1) levels.

Signaling Pathway of ACE Inhibition:

Anti-Glycation Activity

Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in the pathogenesis of various age-related diseases and diabetic complications. This compound is reported to have anti-glycation properties, which can help in preventing the formation of these harmful products.

Mechanism of Anti-Glycation:

The anti-glycation mechanism of compounds like this compound can involve several pathways:

-

Trapping of reactive carbonyl species: Intercepting reactive dicarbonyl compounds like methylglyoxal (B44143) (MGO) and glyoxal (B1671930) (GO), which are precursors to AGEs.

-

Inhibition of Amadori product formation: Preventing the rearrangement of the initial Schiff base to the more stable Amadori product.

-

Antioxidant activity: Scavenging free radicals that are generated during the glycation process and contribute to the formation of AGEs.

Potential in Cancer and Neurological Research

Preliminary research suggests that this compound may have applications in the study of hepatocellular carcinoma and tic disorders. The metabolism of tryptophan, a constituent of this dipeptide, has been shown to play a role in tumor growth and immune evasion in liver cancer. Furthermore, alterations in tryptophan metabolism and serotonin (B10506) pathways are being investigated in the pathophysiology of tic disorders like Tourette's syndrome. However, the specific mechanisms by which this compound exerts its effects in these conditions require further investigation.

Experimental Protocols for Biological Assays

In Vitro ACE Inhibition Assay

Principle: This assay measures the ability of an inhibitor to block the ACE-catalyzed hydrolysis of a synthetic substrate, typically Hippuryl-His-Leu (HHL), to hippuric acid (HA) and His-Leu. The amount of HA produced is quantified spectrophotometrically or by HPLC.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-His-Leu (HHL) as substrate

-

Borate (B1201080) buffer (pH 8.3)

-

This compound (test inhibitor)

-

Captopril (B1668294) (positive control)

-

1 M HCl

-

Ethyl acetate

-

Pyridine

-

Benzene sulfonyl chloride (BSC)

Procedure:

-

Prepare solutions of ACE, HHL, this compound, and captopril in borate buffer.

-

In a microcentrifuge tube, mix the ACE solution with various concentrations of this compound or captopril and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture for 30-60 minutes at 37°C.

-

Stop the reaction by adding 1 M HCl.

-

Extract the hippuric acid formed into ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness.

-

Redissolve the residue in distilled water.

-

Quantify the hippuric acid by measuring the absorbance at 228 nm or by RP-HPLC analysis.

-

Calculate the percentage of ACE inhibition for each concentration of the inhibitor and determine the IC₅₀ value.

In Vitro Protein Glycation Inhibition Assay

Principle: This assay evaluates the ability of a compound to inhibit the formation of fluorescent AGEs in a model system, typically using bovine serum albumin (BSA) and a reducing sugar like glucose or fructose.

Materials:

-

Bovine Serum Albumin (BSA)

-

Glucose or Fructose

-

Phosphate (B84403) buffer (pH 7.4) containing sodium azide (B81097) (to prevent microbial growth)

-

This compound (test inhibitor)

-

Aminoguanidine (B1677879) (positive control)

-

Trichloroacetic acid (TCA)

Procedure:

-

Prepare a reaction mixture containing BSA, glucose or fructose, and various concentrations of this compound or aminoguanidine in phosphate buffer.

-

A control group without any inhibitor and a blank group without the sugar should also be prepared.

-

Incubate the mixtures in the dark at 37°C for several days to weeks.

-

At specific time points, take aliquots from each mixture.

-

Measure the formation of fluorescent AGEs using a spectrofluorometer with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

-

The percentage of inhibition is calculated using the formula: [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100.

-

The IC₅₀ value can be determined from a dose-response curve.

Conclusion

This compound is a dipeptide with promising biological activities, particularly as an ACE inhibitor and an anti-glycation agent. Its well-defined chemical structure and amenability to chemical synthesis make it an attractive candidate for further investigation in the fields of drug discovery and development. The provided technical information, including experimental protocols and pathway diagrams, serves as a valuable resource for researchers aiming to explore the full therapeutic potential of this intriguing molecule. Further studies are warranted to elucidate its precise mechanisms of action in various pathological conditions and to establish its efficacy and safety in preclinical and clinical settings.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pathways: ACE Inhibitor Pathway | www.antibodies-online.com [antibodies-online.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Antiglycation Activities and Common Mechanisms Mediating Vasculoprotective Effect of Quercetin and Chrysin in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for H-Phe-Trp-OH in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction